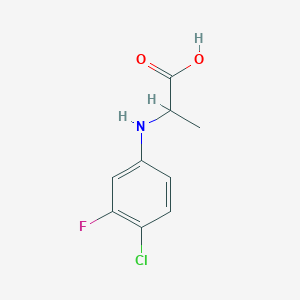

4-Chloro-3-fluorophenyl-DL-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClFNO2 |

|---|---|

Molecular Weight |

217.62 g/mol |

IUPAC Name |

2-(4-chloro-3-fluoroanilino)propanoic acid |

InChI |

InChI=1S/C9H9ClFNO2/c1-5(9(13)14)12-6-2-3-7(10)8(11)4-6/h2-5,12H,1H3,(H,13,14) |

InChI Key |

QALIYCKZNQFTFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)NC1=CC(=C(C=C1)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

Chemical and physical properties of 4-Chloro-3-fluorophenyl-DL-alanine

Topic: Chemical and physical properties of 4-Chloro-3-fluorophenyl-DL-alanine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Engineering Metabolic Stability in Peptide Therapeutics

Executive Summary

This compound (CAS: 439587-16-3) is a non-proteinogenic, halogenated phenylalanine analogue. It serves as a critical building block in medicinal chemistry, specifically designed to modulate the pharmacokinetic profile of peptide-based drugs and small molecule inhibitors.

By simultaneously incorporating a chlorine atom at the para-position and a fluorine atom at the meta-position, this moiety achieves two strategic objectives:

-

Metabolic Blockade: It sterically and electronically occludes the aromatic ring from cytochrome P450-mediated hydroxylation (specifically blocking the primary para-oxidation site).

-

Lipophilic Tuning: The chlorine substituent significantly enhances lipophilicity (

value

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The dual-halogen substitution creates a unique electronic environment. The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring, while the chlorine atom adds bulk and lipophilicity.

Table 1: Core Chemical Identity

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 439587-16-3 |

| Synonyms | DL-Phe(4-Cl-3-F)-OH; 2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid |

| Molecular Formula | C |

| Molecular Weight | 217.62 g/mol |

| SMILES | NC(CC1=CC(F)=C(Cl)C=C1)C(=O)O |

| InChI Key | ANSQVYFGAKUAFD-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Parameter | Value / Description | Note |

| Appearance | White to off-white crystalline powder | Hygroscopic nature requires desiccated storage. |

| Melting Point | > 230 °C (Decomposition) | Typical of zwitterionic amino acids; exact value depends on purity/polymorph. |

| Solubility | Soluble in acidic/basic aqueous media; slightly soluble in water; insoluble in non-polar organics. | Zwitterionic character dominates neutral pH solubility. |

| pKa (Calculated) | ||

| LogP (Predicted) | ~1.5 - 1.8 | More lipophilic than Phenylalanine (LogP ~ -1.38). |

Synthetic Pathways & Protocols

The synthesis of this compound is most robustly achieved via the Erlenmeyer-Plöchl Azlactone Synthesis . This route is preferred for DL-amino acids due to its scalability and the commercial availability of the aldehyde precursor.

Mechanistic Logic

-

Condensation: 4-Chloro-3-fluorobenzaldehyde reacts with N-acetylglycine (hippuric acid analog) to form the azlactone. This step establishes the carbon skeleton.

-

Hydrolysis & Reduction: The azlactone ring is opened and the alkene is reduced. In the "Reductive Hydrolysis" variant, red phosphorus/HI or catalytic hydrogenation is used.

Experimental Protocol: Erlenmeyer Azlactone Route

Reagents:

-

4-Chloro-3-fluorobenzaldehyde (CAS: 5527-95-7)[1]

-

N-Acetylglycine[2]

-

Acetic Anhydride (Ac

O) -

Sodium Acetate (NaOAc)

-

Hydroiodic acid (HI) / Red Phosphorus (P

)

Step-by-Step Methodology:

-

Azlactone Formation:

-

In a round-bottom flask, combine 4-Chloro-3-fluorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and fused NaOAc (0.8 eq) in Ac

O (3.0 eq). -

Reflux the mixture for 2–4 hours. The solution will turn yellow/orange as the azlactone forms.

-

Cool to room temperature.[3][4] The product (4-(4-chloro-3-fluorobenzylidene)-2-methyloxazol-5(4H)-one) often precipitates. If not, add cold ethanol to induce crystallization.

-

Filter and wash with cold ethanol.

-

-

Hydrolysis and Reduction (HI/P Method):

-

Suspend the isolated azlactone in acetic anhydride/water (1:1).

-

Add Red Phosphorus (0.8 eq) and 57% Hydroiodic acid (excess).

-

Reflux vigorously for 3–5 hours. Caution: This step generates pressure and corrosive fumes; use a robust fume hood.

-

Validation Point: The disappearance of the yellow azlactone color indicates reduction of the double bond and ring opening.

-

-

Isolation:

-

Filter off unreacted phosphorus while hot.

-

Concentrate the filtrate under reduced pressure to remove acetic acid/HI.

-

Dissolve the residue in water and adjust pH to ~6.0 (isoelectric point) using NH

OH. -

The free amino acid, this compound, will precipitate. Recrystallize from water/ethanol.

-

Figure 1: The Erlenmeyer-Plöchl synthesis pathway converting the aldehyde precursor to the final amino acid via an azlactone intermediate.

Structural Analysis & Validation

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be validated.

Nuclear Magnetic Resonance (NMR)

-

H NMR (D

-

-Proton: A triplet or dd around

-

-Protons: Two multiplets around

-

Aromatic Region: The 3,4-disubstitution pattern yields a distinct splitting pattern.

-

H-2 (between Cl and alkyl): Doublet (coupling with F).

-

H-5 (ortho to F): Triplet-like or dd.

-

H-6: Multiplet.

-

-

-Proton: A triplet or dd around

-

F NMR:

-

Expect a singlet (or multiplet due to H-F coupling) around

-110 to -120 ppm (referenced to CFCl

-

Mass Spectrometry (MS)

-

ESI-MS (+): Look for

peak at 218.6 Da . -

Isotope Pattern: The presence of Chlorine will generate a characteristic M+2 peak (approx. 33% intensity of the molecular ion) at 220.6 Da . This 3:1 ratio is a mandatory quality check for chlorination.

Applications in Drug Discovery[3][8][10][11]

Bioisosterism and SAR

This compound is utilized to probe Structure-Activity Relationships (SAR) in peptide ligands.

-

Lipophilicity Scan: Replacing Phenylalanine (Phe) with this analog increases the partition coefficient, potentially improving blood-brain barrier (BBB) penetration.

-

Electronic Modulation: The fluorine atom withdraws electron density from the aromatic

-system. This can strengthen

Metabolic Stability

In natural peptides, Phenylalanine is rapidly metabolized by phenylalanine hydroxylase or non-specific CYPs at the para-position.

-

Mechanism: The C-Cl bond is stronger and sterically bulkier than C-H, effectively blocking para-hydroxylation.

-

Result: Peptides incorporating this residue exhibit significantly extended half-lives (

) in plasma stability assays.

Safety, Handling, & Stability

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Storage: Store at +2°C to +8°C. Keep under inert gas (Argon/Nitrogen) if long-term storage is required to prevent oxidative discoloration.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[4]

-

Disposal: Halogenated organic waste streams. Do not incinerate without scrubbers due to the formation of HF and HCl gases.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12050022, 3-Chloro-4-fluoro-L-phenylalanine (Isomer Reference). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

- Google Patents (2016).Macrocyclic inhibitors of the PD-1/PD-L1 and CD80(B7-1)/PD-L1 protein/protein interactions (US9308236B2).

Sources

- 1. nbinno.com [nbinno.com]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. 4-Chloro-DL-phenylalanine | 7424-00-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 4-Chloro-DL-phenylalanine, 98+% | Fisher Scientific [fishersci.ca]

Molecular structure and stereochemistry of 4-Chloro-3-fluorophenyl-DL-alanine

Topic: Molecular structure and stereochemistry of 4-Chloro-3-fluorophenyl-DL-alanine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound is a non-canonical, halogenated amino acid derivative of phenylalanine. It serves as a critical scaffold in medicinal chemistry, primarily utilized to modulate the physicochemical properties of peptide-based drugs and as a tryptophan hydroxylase inhibitor. The simultaneous incorporation of chlorine (para-position) and fluorine (meta-position) introduces a unique electronic and steric profile: the chlorine atom enhances lipophilicity and fills hydrophobic pockets, while the fluorine atom blocks metabolic oxidation and modulates the pKa of the aromatic ring. This guide details the molecular structure, stereochemical considerations, and a validated synthesis protocol for this compound.

Molecular Structure & Physicochemical Properties[1][2][3][4][5]

Structural Identity

The molecule consists of an alanine backbone substituted at the

| Property | Data |

| IUPAC Name | 2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid |

| Molecular Formula | C |

| Molecular Weight | 217.62 g/mol |

| Precursor CAS | 5527-95-7 (4-Chloro-3-fluorobenzaldehyde) |

| Stereochemistry | DL (Racemic mixture of R and S enantiomers) |

| Lipophilicity (cLogP) | ~2.1 (Estimated; higher than Phe due to Cl) |

Electronic and Steric Effects

-

Para-Chlorine: The chlorine atom acts as a lipophilic anchor. Its large van der Waals radius (1.75 Å) allows it to fill hydrophobic cavities in receptor binding sites (e.g., GPCRs), often displacing water molecules to gain entropy.

-

Meta-Fluorine: Fluorine is highly electronegative but small (1.47 Å). Its presence at the 3-position exerts a strong inductive effect (-I), lowering the electron density of the aromatic ring. This deactivation makes the ring less susceptible to oxidative metabolism (e.g., by cytochrome P450 enzymes) compared to the non-fluorinated analog.

Stereochemistry: The DL-Racemate

The designation "DL" indicates that the synthesized product is a racemic mixture (1:1 ratio) of the L-(S) and D-(R) enantiomers.

-

L-Enantiomer (S): The biologically relevant form for incorporation into ribosomal peptides or for mimicking natural L-phenylalanine in enzyme active sites.

-

D-Enantiomer (R): Often used in peptidomimetics to induce specific secondary structures (e.g.,

-turns) or to confer resistance against proteolytic degradation by endogenous proteases.

Chiral Resolution Strategy

While the synthesis described below yields the racemate, separation is often required for biological assays. The standard industrial method involves Enzymatic Resolution :

-

Acetylation: The DL-amino acid is N-acetylated.

-

Selective Hydrolysis: The enzyme Acylase I (typically from Aspergillus melleus) selectively hydrolyzes the N-acetyl-L-amino acid to the free L-amino acid.

-

Separation: The free L-amino acid is separated from the unreacted N-acetyl-D-amino acid by extraction or ion-exchange chromatography.

Synthesis Protocol: Erlenmeyer-Plöchl Azlactone Method

This protocol describes the synthesis of this compound starting from the commercially available 4-chloro-3-fluorobenzaldehyde. This route is preferred for its robustness and scalability.

Reaction Scheme Diagram

The following diagram illustrates the chemical pathway from the aldehyde precursor to the final amino acid.

Caption: Figure 1. Step-wise synthesis via the Erlenmeyer-Plöchl azlactone route.

Detailed Methodology

Step 1: Azlactone Formation

Reagents: 4-Chloro-3-fluorobenzaldehyde (1.0 eq), N-Acetylglycine (1.0 eq), Sodium Acetate (anhydrous, 0.8 eq), Acetic Anhydride (3.0 eq). Protocol:

-

Combine the aldehyde, N-acetylglycine, and sodium acetate in a round-bottom flask.

-

Add acetic anhydride.

-

Heat the mixture to 120°C for 2 hours. The solution will turn yellow/orange as the azlactone forms.

-

Cool the mixture to room temperature.

-

Add cold water/ethanol to precipitate the crude azlactone.

-

Filter the solid and wash with cold water. Recrystallize from ethanol/water if necessary.

Step 2: Reductive Hydrolysis (Conversion to Amino Acid)

Reagents: Azlactone (from Step 1), Hydriodic Acid (HI, 57%), Red Phosphorus. Protocol:

-

Suspend the azlactone in a mixture of acetic anhydride and HI.

-

Add red phosphorus (catalytic amount) to regenerate HI in situ.

-

Reflux the mixture for 3–4 hours. This step simultaneously reduces the double bond and hydrolyzes the amide/lactone.

-

Workup: Filter off the red phosphorus while hot.

-

Concentrate the filtrate under reduced pressure.

-

Adjust pH to ~6.0 (isoelectric point) using concentrated ammonia or NaOH to precipitate the free amino acid.

-

Recrystallize from water/ethanol to obtain pure this compound.

Analytical Validation

-

1H NMR (D2O/NaOD): Look for the characteristic ABX system of the

-CH2 and -

HPLC: Use a C18 reverse-phase column (e.g., water/acetonitrile gradient with 0.1% TFA).

-

Elemental Analysis: Confirm C, H, N, Cl, F percentages match theoretical values.

Applications in Drug Discovery[7][8]

Tryptophan Hydroxylase Inhibition

Chlorinated phenylalanines are classical inhibitors of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. The 4-chloro substituent mimics the size of the hydroxyl group in 5-hydroxytryptophan intermediates but cannot be oxidized, effectively trapping the enzyme.

Peptidomimetics

Incorporating this amino acid into peptide sequences offers two advantages:

-

Proteolytic Stability: The steric bulk of the Cl/F atoms hinders access to the peptide bond by proteases (e.g., chymotrypsin).

-

Halogen Bonding: The chlorine atom can form "halogen bonds" with backbone carbonyl oxygens in the target protein, potentially increasing binding affinity by 5–10 fold compared to the native phenylalanine.

References

-

BenchChem. "3-Bromo-DL-phenylalanine as a Versatile Building Block in Drug Discovery." BenchChem Application Notes, 2025.

-

Beilstein Journals. "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry, 2020.[1]

-

National Institutes of Health (NIH). "New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use." PubMed Central, 2022.

-

Fisher Scientific. "4-Chloro-DL-phenylalanine, 98+% Product Specifications." Thermo Scientific Chemicals, 2025.

-

PubChem. "4-Chloro-3-fluorobenzaldehyde Compound Summary." National Library of Medicine, 2026.

Sources

The Halogenated Shield: 4-Chloro-3-fluorophenyl-DL-alanine in Drug Design

Topic: Role of 4-Chloro-3-fluorophenyl-DL-alanine in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the optimization of small molecule and peptide therapeutics, the phenylalanine scaffold is a frequent target for modification.[1][2][3] This compound (4-Cl-3-F-Phe) represents a strategic "dual-halogen" building block. It combines the metabolic resistance of para-chlorination with the electronic modulation of meta-fluorination. This whitepaper analyzes its role as a metabolic blocker, a probe for steric/electronic SAR (Structure-Activity Relationship) exploration, and a critical intermediate in the synthesis of bioactive peptidomimetics.

Structural & Physicochemical Logic[4]

The utility of 4-Cl-3-F-Phe stems from the specific positioning of its halogen substituents. Unlike simple phenylalanine, this moiety introduces significant changes to the aromatic ring's electron density and lipophilicity without drastically altering the steric footprint required for receptor binding.

The "Para-Block" Effect (Metabolic Stability)

The primary metabolic clearance pathway for phenylalanine-containing peptides and small molecules is para-hydroxylation mediated by phenylalanine hydroxylase (PAH) or Cytochrome P450 enzymes (CYP450).

-

Mechanism: The C-H bond at the para position is replaced by a C-Cl bond.

-

Bond Energy: The C-Cl bond (~95 kcal/mol) is significantly more resistant to oxidative cleavage than the C-H bond (~110 kcal/mol for aromatic C-H, but the enzymatic mechanism favors H-abstraction or direct oxygen insertion which is sterically and electronically blocked by Cl).

-

Outcome: This substitution effectively "caps" the metabolic soft spot, extending the half-life (

) of the parent compound.

Electronic Modulation (The 3-Fluoro Effect)

While the 4-Chloro group provides steric bulk and metabolic stability, the 3-Fluoro group exerts a strong inductive electron-withdrawing effect (-I) .

-

Acidity/Basicity: The electron-withdrawing nature decreases the pKa of the aniline/amine nitrogen in peptidomimetics, potentially reducing lysosomal trapping.

-

Lipophilicity: The simultaneous addition of Cl and F increases the LogP (partition coefficient), facilitating better membrane permeability compared to the native phenylalanine.

-

Conformation: The fluorine atom can induce specific conformational biases through dipole-dipole interactions or intramolecular hydrogen bonding with adjacent amide protons (N-H...F).

Table 1: Comparative Physicochemical Properties

| Property | Phenylalanine (Phe) | 4-Cl-Phe | 4-Cl-3-F-Phe | Impact on Drug Design |

| Van der Waals Radius (Para) | 1.20 Å (H) | 1.75 Å (Cl) | 1.75 Å (Cl) | Blocks metabolic access; fills hydrophobic pockets. |

| Electronic Effect ( | 0 | +0.37 | +0.34 (F) | Deactivates ring; reduces oxidation potential. |

| Lipophilicity ( | 0 | +0.71 | +0.85 (Est.) | Enhances membrane permeability (CNS penetration). |

| Metabolic Liability | High (Hydroxylation) | Low | Very Low | Extends in vivo half-life. |

Synthetic Methodologies

The synthesis of 4-Cl-3-F-Phe generally proceeds via the modification of glycine equivalents. The Acetamidomalonate Route is the industry standard for generating the racemic (DL) building block due to its scalability and cost-effectiveness.

Pathway Visualization (Acetamidomalonate Route)

Figure 1: The standard acetamidomalonate synthesis route yields the racemic amino acid in high purity.

Medicinal Chemistry Applications

Tryptophan Hydroxylase (TPH) Inhibition

Halogenated phenylalanines are classic inhibitors of TPH, the rate-limiting enzyme in serotonin biosynthesis.

-

Mechanism: 4-Cl-3-F-Phe acts as a competitive inhibitor of TPH. The 4-Cl group mimics the substrate but cannot be hydroxylated, trapping the enzyme.

-

Application: Used as a pharmacological probe to deplete serotonin levels in in vivo models (e.g., sleep studies, depression research), often showing distinct potency profiles compared to the canonical PCPA (p-chlorophenylalanine) due to the 3-F influence on binding affinity.

Peptidomimetics & Protease Stability

In peptide drug discovery (e.g., GLP-1 analogs, antimicrobial peptides), replacing native Phe with 4-Cl-3-F-Phe is a strategy to:

-

Prevent degradation by chymotrypsin-like proteases (which prefer aromatic side chains).

-

Enhance potency by filling hydrophobic sub-pockets (

or

Enantiomeric Resolution for Clinical Candidates

Since the synthetic route yields the DL-mixture, resolution is critical for clinical candidates.

-

Enzymatic Resolution: The N-acetylated DL-mixture is treated with Acylase I (Aspergillus melleus) . The enzyme selectively hydrolyzes the L-isomer's acetyl group, leaving the D-isomer acetylated.

-

Separation: The free L-amino acid is separated from the N-acetyl-D-amino acid via extraction or ion-exchange chromatography.

Experimental Protocols

Protocol A: Synthesis via Acetamidomalonate

Objective: Preparation of 50g of this compound.

Reagents:

-

Diethyl acetamidomalonate (1.0 eq)

-

4-Chloro-3-fluorobenzyl bromide (1.0 eq)

-

Sodium ethoxide (1.1 eq, 21% wt in ethanol)

-

Ethanol (Absolute)[4]

-

Hydrobromic acid (48%) or Sodium Hydroxide (6M)

Step-by-Step Methodology:

-

Alkylation:

-

In a 1L 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Diethyl acetamidomalonate (0.22 mol) in absolute ethanol (300 mL).

-

Add Sodium ethoxide solution (0.24 mol) dropwise under nitrogen atmosphere. Stir for 30 min at room temperature to form the sodiomalonate enolate.

-

Add 4-Chloro-3-fluorobenzyl bromide (0.22 mol) dropwise over 45 minutes. The reaction is exothermic; maintain temperature <50°C.

-

Reflux: Heat the mixture to reflux (78°C) for 6 hours. Monitor by TLC (SiO2, Hexane:EtOAc 3:1) until the benzyl bromide disappears.

-

Isolation: Cool to room temperature. Filter off the precipitated NaBr. Concentrate the filtrate in vacuo to obtain the crude alkylated diester.

-

-

Hydrolysis & Decarboxylation:

-

Suspend the crude diester in 48% HBr (250 mL).

-

Reflux: Heat to vigorous reflux (110-120°C) for 12-18 hours. This step simultaneously hydrolyzes the esters, the amide, and decarboxylates the malonic acid derivative.

-

Caution: Evolution of CO2 gas will occur. Ensure proper venting.

-

-

Purification:

-

Concentrate the reaction mixture to dryness under reduced pressure to remove excess HBr.

-

Dissolve the residue in minimal water (100 mL).

-

Neutralization: Adjust pH to ~6.0 (the isoelectric point) using concentrated Ammonium Hydroxide (28%) or 5M NaOH. The free amino acid will precipitate as a white solid.

-

Crystallization: Cool to 4°C overnight. Filter the solid, wash with cold water (2x 50 mL) and cold ethanol (1x 50 mL).

-

Drying: Dry in a vacuum oven at 60°C for 24 hours.

-

Yield: Typically 65-75%. Characterization: Confirm identity via ^1H-NMR (D2O/NaOD) and LC-MS (M+H).

References

-

Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.[1][5][6]

-

BenchChem. (2025). Physicochemical Properties of 3-Chloro-4-fluoroaniline (Precursor Data).

-

National Institutes of Health (NIH) - PubChem. (2025). 3-Chloro-4-fluoro-L-phenylalanine Compound Summary.

-

Organic Syntheses. (2011). General Procedure for dl-Alanine Derivatives (Basis for Protocol).

-

Sigma-Aldrich. (2025). 4-Chloro-DL-phenylalanine Product & Safety Data.

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

Introduction: The Significance of Halogen Bonding in Molecular Design

An In-Depth Technical Guide to the Halogen Bonding Interactions of 4-Chloro-3-fluorophenyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the halogen bonding interactions of the synthetic amino acid, this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational principles of halogen bonding with a practical, in-depth analysis of this specific, di-halogenated molecule. It is designed to be a valuable resource for researchers in medicinal chemistry, materials science, and drug development, offering both theoretical insights and actionable experimental and computational protocols.

For many years, halogens in drug candidates were primarily considered for their steric and lipophilic properties.[1] However, a more nuanced understanding has emerged, recognizing the capacity of covalently bonded halogens (chlorine, bromine, and iodine) to act as electrophilic species and form directional, non-covalent interactions known as halogen bonds (XBs). This interaction occurs between an electrophilic region on the halogen atom, termed the σ-hole, and a nucleophilic region on another molecule.[2] The σ-hole is a region of positive electrostatic potential that arises from the anisotropic distribution of electron density around the halogen atom.[3]

The strength of a halogen bond generally follows the trend I > Br > Cl > F, with fluorine typically not participating as a halogen bond donor due to its high electronegativity and lack of a significant σ-hole.[4] Halogen bonds are highly directional, comparable in strength to hydrogen bonds, and play a crucial role in molecular recognition, protein-ligand binding, and crystal engineering.[4][5] Their growing importance in rational drug design necessitates a thorough understanding of how different halogen substituents on a molecule, such as this compound, contribute to its interaction profile.[1][6]

The Unique Case of this compound: A Tale of Two Halogens

This compound presents a fascinating case for the study of halogen bonding due to the presence of two different halogens on the same aromatic ring. The interplay between the electron-withdrawing fluorine and the larger, more polarizable chlorine atom is expected to significantly influence the molecule's electrostatic potential and, consequently, its halogen bonding capabilities.

The fluorine atom, with its high electronegativity, will strongly withdraw electron density from the aromatic ring, which is expected to enhance the positive character of the σ-hole on the adjacent chlorine atom.[7] This synergistic effect could lead to stronger halogen bonds formed by the chlorine atom than what would be observed in a singly chlorinated phenylalanine. Conversely, the presence of two halogens can also lead to competitive or anticooperative effects, where the interactions of one halogen atom may weaken the interactions of the other.[2] A detailed investigation into the halogen bonding of this molecule will provide valuable insights into these complex electronic effects.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through a two-step process starting with the commercially available 4-chloro-3-fluorobenzaldehyde, employing the well-established Strecker amino acid synthesis.[1][8]

Step 1: Synthesis of 4-chloro-3-fluorobenzaldehyde

While 4-chloro-3-fluorobenzaldehyde is commercially available, it can also be synthesized from 4-fluorobenzaldehyde through chlorination. The reaction involves treating 4-fluorobenzaldehyde with a chlorinating agent in the presence of a free-radical initiator.

Step 2: Strecker Synthesis of this compound

The Strecker synthesis is a robust method for preparing α-amino acids from aldehydes.[8] The process involves the reaction of an aldehyde with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[1]

Experimental Protocol: Strecker Synthesis

-

Imine Formation: In a reaction vessel, dissolve 4-chloro-3-fluorobenzaldehyde in a suitable solvent such as methanol. Add ammonium chloride and an equivalent amount of a cyanide source, like potassium cyanide. The reaction mixture is stirred at room temperature.

-

α-Aminonitrile Formation: The cyanide ions will attack the imine intermediate formed in the previous step, yielding 2-amino-2-(4-chloro-3-fluorophenyl)acetonitrile.

-

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed using a strong acid, such as hydrochloric acid, under reflux. This step converts the nitrile group into a carboxylic acid, and after neutralization and purification, yields this compound.

Sources

- 1. isotope.com [isotope.com]

- 2. DL-3-(4-Fluorophenyl)alanine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "A computational investigation of halogen bonding with halomethanes and" by William Kretz [scholarship.richmond.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A13323.18 [thermofisher.com]

Solubility profile of 4-Chloro-3-fluorophenyl-DL-alanine in organic solvents

Executive Summary

4-Chloro-3-fluorophenyl-DL-alanine (CAS: 126435-84-1) is a di-halogenated phenylalanine derivative critical in the synthesis of proteolysis-resistant peptides and as a tryptophan hydroxylase inhibitor. Its utility in drug development is defined by a unique physicochemical duality: the hydrophilic, zwitterionic amino acid "head" and the highly lipophilic, electron-deficient "tail" (3-fluoro-4-chlorophenyl ring).

This guide provides a comprehensive solubility profile, moving beyond simple "soluble/insoluble" binaries to explore the thermodynamic drivers of dissolution. It details the solvent systems required for synthesis, purification, and biological assay preparation, supported by self-validating experimental protocols.

Part 1: Physicochemical Basis of Solubility

To manipulate this compound effectively, one must understand the competing forces at the molecular level.

The Zwitterionic Lattice Energy

Like all amino acids, this compound exists as a zwitterion (

-

Implication: Non-polar solvents (Hexane, DCM) cannot overcome this lattice energy. Dissolution requires a solvent with high dielectric constant (

) or the ability to protonate/deprotonate the species.

The Halogenated Hydrophobic Effect

The addition of Chlorine (Cl) at position 4 and Fluorine (F) at position 3 significantly alters the lipophilicity compared to native Phenylalanine.

-

Chlorine (4-position): Increases molecular volume and lipophilicity (LogP increases by ~0.71 vs. H).

-

Fluorine (3-position): Increases metabolic stability and induces a strong dipole moment without adding significant steric bulk.

-

Net Result: The compound is less water-soluble than Phenylalanine but more soluble in polar aprotic organic solvents (DMSO, DMF) due to increased van der Waals interactions with the organic lattice.

Part 2: Solubility Profile & Solvent Compatibility

The following data summarizes the solubility behavior based on thermodynamic principles and empirical data from analogous halogenated amino acids (e.g., 4-Cl-Phe, 4-F-Phe).

Table 1: Solubility Profile of this compound

| Solvent Class | Specific Solvent | Solubility Rating | Mechanism / Notes |

| Aqueous (Neutral) | Water ( | Low (< 5 mM) | Hydrophobic ring limits solubility despite zwitterionic head. |

| Aqueous (Acid/Base) | 1N HCl / 1N NaOH | High (> 50 mM) | pH shift breaks zwitterion lattice. Forms soluble hydrochloride or sodium salt. |

| Polar Aprotic | DMSO | High (> 100 mM) | Disrupts lattice; solvates hydrophobic ring. Preferred for stock solutions. |

| Polar Aprotic | DMF / NMP | High | Excellent for peptide coupling reactions. |

| Polar Protic | Methanol / Ethanol | Very Low | High lattice energy prevents dissolution in pure alcohols. |

| Hydroalcoholic | EtOH/Water (1:1) | Moderate | Synergistic effect: Water solvates ions; Alcohol solvates the ring. |

| Non-Polar | DCM / Chloroform | Insoluble | Cannot solvate zwitterion. |

| Non-Polar | Hexane / Toluene | Insoluble | Completely incompatible. |

Critical Application Note: For biological assays, dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM), then dilute into aqueous buffer. Ensure the final DMSO concentration is < 1% to avoid cytotoxicity.

Part 3: Experimental Protocols

As exact solubility values can vary by batch (polymorph differences) and temperature, researchers must validate solubility in-house.

Protocol A: The "Self-Validating" Shake-Flask Method

Use this protocol to determine exact saturation points for formulation.

Materials:

-

This compound (Solid)

-

Target Solvent (e.g., PBS pH 7.4, DMSO)

-

0.22 µm Syringe Filter (PTFE for organics, PES for aqueous)

-

HPLC or UV-Vis Spectrophotometer

Step-by-Step Workflow:

-

Supersaturation: Add excess solid (~20 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

-

Check: If solution becomes clear, add more solid until a precipitate persists.

-

-

Separation: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant using a 0.22 µm filter.

-

Pre-saturation: Discard the first 100 µL of filtrate to prevent filter adsorption errors.

-

-

Quantification: Dilute the filtrate (1:10 or 1:100) and measure concentration via HPLC (UV @ 254 nm) against a standard curve.

Protocol B: Rapid Visual Solubility Test (for Synthesis)

Use this for quick solvent screening during reaction optimization.

-

Weigh 10 mg of compound into a vial.

-

Add solvent in 100 µL increments (starting volume).

-

Vortex for 30 seconds after each addition.

-

Endpoint: Clear solution with no particulates.

-

Calculation: Solubility (mg/mL) = 10 mg / Total Volume Added (mL).

-

Part 4: Visualization of Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the logical flow for determining the precise solubility of the compound, ensuring data integrity through filtration and validated quantification.

Caption: Step-by-step gravimetric/HPLC workflow for determining thermodynamic solubility.

Figure 2: Solvent Selection Decision Tree

A logic gate for researchers to select the appropriate solvent based on the intended application (Synthesis vs. Assay).

Caption: Decision tree for selecting the optimal solvent system based on experimental context.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4652, 4-Chloro-DL-phenylalanine. Retrieved from [Link].

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. Retrieved from [Link].

An In-depth Technical Guide on the Thermodynamic Stability of 4-Chloro-3-fluorophenyl-DL-alanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of 4-Chloro-3-fluorophenyl-DL-alanine derivatives, a class of synthetic amino acids with potential therapeutic applications. We will delve into the theoretical underpinnings of thermodynamic stability, explore robust experimental techniques for its characterization, and outline computational approaches for predictive analysis. This document is intended to serve as a practical resource for researchers and scientists, offering field-proven insights and detailed protocols to ensure the development of stable and reliable drug candidates.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with stability being a primary hurdle. Thermodynamic stability refers to the tendency of a substance to exist in its lowest energy state under a given set of conditions. For a pharmaceutical solid, this translates to its resistance to chemical degradation or physical transformation into a less desirable form. A thorough understanding of the thermodynamic landscape of an API, such as a this compound derivative, is not merely a regulatory requirement but a fundamental aspect of rational drug design.

Instability can manifest in several ways:

-

Chemical Degradation: Hydrolysis, oxidation, photolysis, or thermolysis can alter the chemical structure of the API, leading to a loss of potency and the formation of potentially toxic degradants.[1]

-

Polymorphism: The ability of a solid to exist in multiple crystalline forms, or polymorphs, is a critical consideration.[2][3][4][5][6] Different polymorphs of the same compound can exhibit significant differences in physical properties, including solubility, bioavailability, and stability.[2][4] The conversion from a metastable to a more stable, but less soluble, polymorph can have disastrous consequences for a drug's efficacy.[2]

-

Solvate/Hydrate Formation: The incorporation of solvent molecules into the crystal lattice can lead to the formation of solvates or hydrates, which can also impact the physical and chemical properties of the drug substance.

The halogenation of the phenyl ring in phenylalanine derivatives, such as the introduction of chlorine and fluorine, can significantly influence the molecule's electronic properties, hydrophobicity, and intermolecular interactions.[7][8][9][10] These modifications can, in turn, affect the thermodynamic stability of the resulting crystal lattice. Therefore, a comprehensive evaluation of the thermodynamic stability of this compound derivatives is paramount.

Strategic Framework for Stability Assessment

A robust stability assessment program for novel drug candidates like this compound derivatives should be multi-faceted, integrating both experimental and computational approaches. The goal is to identify the most stable form of the API and to understand its degradation pathways under various stress conditions.

Caption: Integrated workflow for assessing the thermodynamic stability of API derivatives.

Experimental Methodologies for Stability Profiling

A cornerstone of stability assessment is subjecting the API to stress conditions that are more severe than those it will encounter during storage and use.[1][11] This "forced degradation" or "stress testing" approach helps to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[1][12][13]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the chemical degradation of a drug substance to identify its likely degradation products and establish its intrinsic stability.[1] The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), provide a framework for these studies.[11]

Typical Stress Conditions:

| Stress Condition | Typical Parameters | Rationale |

| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature to 60°C | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature to 60°C | To evaluate stability in alkaline conditions. |

| Oxidation | 3% - 30% H₂O₂ at room temperature | To determine susceptibility to oxidative degradation. |

| Thermal Stress | Dry heat (e.g., 60°C, 80°C) | To investigate the effect of temperature on stability. |

| Photostability | Exposure to light (ICH Q1B guidelines) | To assess degradation upon exposure to light. |

| Humidity | High relative humidity (e.g., 75% RH) at elevated temperatures | To evaluate the impact of moisture on stability. |

Protocol: Forced Degradation of a this compound Derivative

-

Sample Preparation: Prepare solutions of the API in appropriate solvents (e.g., water, methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Application:

-

Hydrolysis: Add an equal volume of the appropriate acid or base to the API solution.

-

Oxidation: Add the specified concentration of hydrogen peroxide to the API solution.

-

Thermal: Store the solid API or its solution at the desired temperature.

-

Photostability: Expose the API (solid and in solution) to a light source as per ICH Q1B.

-

-

Time Points: Sample the stressed solutions at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with a diode-array detector to separate and quantify the parent drug and any degradation products.[13]

-

Target Degradation: The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are detectable without excessive breakdown of the main component.[11][12]

Thermal Analysis Techniques

Thermal analysis techniques are indispensable for characterizing the physical properties and stability of pharmaceutical solids.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is a powerful tool for:

-

Determining the melting point and enthalpy of fusion.

-

Identifying and characterizing polymorphs, which will have distinct melting points and enthalpies of fusion.[15]

-

Studying desolvation and dehydration events.[15]

-

Assessing the thermal stability of proteins and other biomolecules.[14][16][17][18][19]

Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound derivative into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C) under a nitrogen purge.

-

Data Analysis: The resulting thermogram will show endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events.

TGA measures the change in mass of a sample as a function of temperature.[15][20][21][22] It is used to:

-

Determine the amount of volatile content (e.g., water, residual solvents).[15][20]

-

Assess thermal stability and decomposition patterns.[21][22]

-

Study dehydration and desolvation processes.[15]

Protocol: TGA Analysis

-

Sample Preparation: Place a known amount (5-10 mg) of the sample in a TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen, air).[20]

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature, indicating the temperatures at which volatile components are lost and decomposition occurs.

Caption: Workflow for thermal analysis of pharmaceutical solids.

Computational Approaches to Predicting Thermodynamic Stability

Computational methods offer a powerful and cost-effective way to predict the thermodynamic properties of molecules and crystals, complementing experimental data.[23][24]

Quantum Mechanics (QM) and Molecular Mechanics (MM)

-

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can provide highly accurate predictions of molecular geometries, electronic structures, and energies.[24] These calculations are crucial for understanding the intrinsic stability of a molecule and the energetic landscape of different conformers. The introduction of fluorine and chlorine atoms can significantly alter the electrostatic potential of the phenyl ring, which can be modeled using QM methods.[25][26]

-

Molecular Mechanics (MM): MM methods use classical physics to model the interactions between atoms. While less accurate than QM, they are computationally much faster and can be used to study larger systems, such as crystal lattices.

Crystal Structure Prediction (CSP)

CSP algorithms aim to predict the most stable crystal structures (polymorphs) of a molecule from its chemical diagram alone. These methods typically involve generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies.

Machine Learning (ML) Models

In recent years, machine learning models have emerged as a promising tool for predicting the thermodynamic stability of materials.[27] By training on large datasets of experimentally determined or computationally calculated stability data, these models can learn the complex relationships between molecular features and thermodynamic properties.

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One moment, please... [cmbe.engr.uga.edu]

- 3. routledge.com [routledge.com]

- 4. researchgate.net [researchgate.net]

- 5. Polymorphism in Pharmaceutical Solids (Drugs and the Pharmaceutical Sciences): 9781420073218 - AbeBooks [abebooks.com]

- 6. Polymorphism in Pharmaceutical Solids by Harry G. Brittain | Goodreads [goodreads.com]

- 7. researchgate.net [researchgate.net]

- 8. Halogen effects on the solid-state packing of phenylalanine derivatives and the resultant gelation properties - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 9. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 10. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. onyxipca.com [onyxipca.com]

- 13. pharmtech.com [pharmtech.com]

- 14. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. improvedpharma.com [improvedpharma.com]

- 16. moodle2.units.it [moodle2.units.it]

- 17. news-medical.net [news-medical.net]

- 18. tainstruments.com [tainstruments.com]

- 19. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 20. aurigaresearch.com [aurigaresearch.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. veeprho.com [veeprho.com]

- 23. dspace.mit.edu [dspace.mit.edu]

- 24. longdom.org [longdom.org]

- 25. researchgate.net [researchgate.net]

- 26. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 27. arxiv.org [arxiv.org]

Navigating the Unknown: A Technical Guide to the Safety and Toxicity of 4-Chloro-3-fluorophenyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document is structured to provide a logical progression from fundamental safety considerations to a more nuanced understanding of potential toxicological endpoints. It is imperative to treat 4-Chloro-3-fluorophenyl-DL-alanine with the same level of caution as its most hazardous known analogues until specific data becomes available.

Chemical Identity of this compound and Its Analogs

To establish a foundation for our safety assessment, it is crucial to identify the subject compound and its pertinent structural relatives for which safety data is available. The primary analogues referenced in this guide are DL-4-Chlorophenylalanine and 4-fluoro-L-phenylalanine, which share key structural motifs with our target compound.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight |

| This compound | (Structure not available) | Not available | C₉H₉ClFNO₂ | 217.63 g/mol [2] |

| DL-4-Chlorophenylalanine | (Structure available in source) | 7424-00-2[1][3] | C₉H₁₀ClNO₂[1][4] | 199.63 g/mol [3][5] |

| 4-fluoro-L-phenylalanine | (Structure available in source) | 1132-68-9[6] | C₉H₁₀FNO₂[6] | 183.18 g/mol [6] |

| 3-Chloro-DL-phenylalanine | (Structure available in source) | 1956-15-6[7] | C₉H₁₀ClNO₂[7] | 199.63 g/mol [7] |

Hazard Identification: An Inferential Analysis

Based on the GHS classifications of its analogues, this compound should be handled as a substance with significant potential for acute toxicity and as a possible skin sensitizer.

GHS Classification Summary of Analogues

| Hazard Class | DL-4-Chlorophenylalanine | 4-fluoro-L-phenylalanine | Inferred Hazard for this compound |

| Acute Toxicity, Oral | Category 3 (Toxic if swallowed)[5] | Category 4 (Harmful if swallowed)[6] | Potentially Toxic to Harmful if swallowed |

| Skin Sensitization | Category 1 (May cause an allergic skin reaction)[5] | Not Classified | Potential for skin sensitization |

| Acute Toxicity, Dermal | Not Classified | Category 4 (Harmful in contact with skin)[6] | Potentially Harmful in contact with skin |

| Acute Toxicity, Inhalation | Not Classified | Category 4 (Harmful if inhaled)[6] | Potentially Harmful if inhaled |

| Skin Corrosion/Irritation | Not Classified | Category 2 (Causes skin irritation)[6] | Potential to cause skin irritation |

| Serious Eye Damage/Irritation | Not Classified | Category 2 (Causes serious eye irritation)[6] | Potential to cause serious eye irritation |

Pictograms:

GHS06 (Skull and Crossbones) GHS07 (Exclamation Mark)

Signal Word: Danger[5]

Hazard Statements:

-

H301: Toxic if swallowed.[5]

-

H317: May cause an allergic skin reaction.[5]

-

H312: Harmful in contact with skin.[6]

-

H332: Harmful if inhaled.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P264: Wash skin thoroughly after handling.[8]

-

P270: Do not eat, drink or smoke when using this product.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[9]

-

P405: Store locked up.[9]

-

P501: Dispose of contents/container to an approved waste disposal plant.[8]

Safe Handling, Storage, and Personal Protection

A stringent adherence to safety protocols is paramount when working with this compound. The following recommendations are based on best practices for handling potentially hazardous chemical compounds.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid the formation of dust and aerosols.[10]

-

Avoid contact with skin, eyes, and clothing.[11]

-

Use non-sparking tools to prevent ignition.

-

Wash hands thoroughly after handling and before breaks.[10]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][11]

-

Store locked up, away from incompatible materials such as strong oxidizing agents.[11][12]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[10][11]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[10]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a P100 filter.[10]

Physical and Chemical Properties: A Comparative Overview

The physical and chemical properties of this compound are likely to be similar to its analogues.

| Property | DL-4-Chlorophenylalanine | 4-fluoro-L-phenylalanine |

| Appearance | White to off-white powder.[1] | White powder or shiny flakes.[12] |

| Melting Point | > 231 °C[1] | 253-255 °C (decomposes)[12] |

| Solubility | Soluble to 5 mM in water with gentle warming.[3] | Slightly soluble in water.[12] |

Stability and Reactivity

Based on its analogues, this compound is expected to be stable under normal storage conditions.[4][12]

-

Conditions to Avoid: Incompatible products.[4]

-

Hazardous Decomposition Products: Upon thermal decomposition, it may release nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4]

Toxicological Profile: An Evidence-Based Inference

While specific toxicological data for this compound is lacking, the known bioactivity of its analogues provides critical insights into its potential effects.

Mechanism of Action:

Derivatives of phenylalanine can act as antagonists or inhibitors of metabolic pathways involving natural amino acids. For instance, DL-3-(4-Fluorophenyl)alanine is a known phenylalanine antagonist that can inhibit protein synthesis.[12] Notably, 4-Chloro-DL-phenylalanine is an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the synthesis of serotonin.[3] This property makes it a valuable tool in neuroscience research for depleting serotonin levels in the brain.[3] Given its structural similarity, it is plausible that this compound could exhibit similar inhibitory effects on amino acid metabolism or neurotransmitter synthesis.

Acute Toxicity:

The available data for analogues suggests that this compound may be toxic if swallowed.[5] An LD50 (intraperitoneal) in mice for DL-3-(4-Fluorophenyl)alanine has been reported as > 1 g/kg.[12]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

There is no data to suggest that the analogues of this compound are carcinogenic, mutagenic, or have reproductive toxicity.[4][11] However, the absence of evidence is not evidence of absence, and these endpoints should be considered unevaluated for the target compound.

Hypothetical Structure-Toxicity Relationship

The introduction of halogen atoms to the phenyl ring of phenylalanine can significantly alter its biological activity and toxicity. The position and nature of the halogen can influence metabolic stability, receptor binding, and enzyme inhibition.

Caption: Workflow for an in vitro cytotoxicity assay.

Conclusion

While a dedicated safety and toxicity profile for this compound is yet to be established, a comprehensive analysis of its structural analogues provides a solid foundation for risk assessment and safe handling. The available evidence strongly suggests that this compound should be treated as potentially toxic if ingested and as a possible skin sensitizer. Researchers and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and handling within a controlled environment. As research on this and similar compounds progresses, it is anticipated that more specific data will become available, allowing for a more refined understanding of its toxicological properties. Until then, a cautious and informed approach is the cornerstone of responsible scientific investigation.

References

-

U.S. Environmental Protection Agency. (2026, February 11). D-Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, 1-methylethyl ester - Substance Details. Retrieved from [Link]

-

MSDS - Safety Data Sheet. (n.d.). Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). DL-3-(4-Fluorophenyl)alanine. Retrieved from [Link]

-

Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

-

PubMed. (2015, May 15). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Allyloxy-3-chloro-phenylacetyl-(DL)-alanine methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 4-fluoro-L-phenylalanine. Retrieved from [Link]

-

PubChem. (n.d.). p-Fluorophenylalanine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. 4-Chloro-DL-phenylalanine, 98+% | Fisher Scientific [fishersci.ca]

- 4. fishersci.com [fishersci.com]

- 5. 5-HT synthesis inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Chloro-DL-phenylalanine | CAS 1956-15-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. peptide.com [peptide.com]

- 11. fishersci.com [fishersci.com]

- 12. DL-3-(4-Fluorophenyl)alanine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Halogen Effect: A Technical Guide to the Electronic Influence of Fluoro and Chloro Substitutions on DL-Alanine

For researchers, medicinal chemists, and drug development professionals, understanding how subtle molecular modifications can dramatically alter the physicochemical properties of a lead compound is paramount. The strategic introduction of halogen atoms, particularly fluorine and chlorine, is a cornerstone of modern drug design, used to modulate everything from metabolic stability to target-binding affinity. This guide provides an in-depth technical exploration of the electronic effects—primarily the inductive effect—of substituting fluorine or chlorine onto the β-carbon of DL-alanine. We will dissect the causative principles, outline robust experimental and computational methods for their characterization, and discuss the implications for pharmaceutical development.

Fundamental Principles: The Inductive Effect of Halogens

The primary electronic perturbation caused by attaching a highly electronegative atom like fluorine or chlorine to an aliphatic carbon chain is the inductive effect (-I effect) . This is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond.[1]

-

Electronegativity Drives the Effect : Fluorine is the most electronegative element (Pauling scale: 3.98), with chlorine being the next most electronegative halogen (Pauling scale: 3.16).[2] This high electronegativity allows them to powerfully withdraw electron density from the atoms to which they are bonded.

-

Distance Dependence : The inductive effect is potent but diminishes rapidly with distance. Its influence is strongest on the adjacent carbon and becomes progressively weaker along the sigma bond framework.[1][3]

-

Stabilization of Anionic Species : The key consequence of this electron withdrawal is the ability to stabilize nearby negative charges. By pulling electron density away from an anionic center, such as the carboxylate group (COO⁻) of a deprotonated amino acid, the charge is dispersed and the anion becomes more stable.[4][5] A more stable conjugate base corresponds to a stronger parent acid.[4]

While halogens can also exert a resonance effect, this is primarily relevant when they are attached to a π-system, such as an aromatic ring.[6] For aliphatic systems like DL-alanine, the inductive effect is the dominant electronic influence.

Impact on the Physicochemical Properties of DL-Alanine

Substituting a hydrogen atom on the β-carbon of DL-alanine (forming 3-fluoro-DL-alanine or 3-chloro-DL-alanine) fundamentally alters its acidity and basicity due to the powerful -I effect of the halogen.

Acidity of the Carboxylic Acid Group (pKa₁)

The acidity of the carboxylic acid moiety (-COOH) is expected to increase significantly upon halogenation.

-

Mechanism : The electronegative halogen withdraws electron density from the β-carbon, which in turn pulls density from the α-carbon, and subsequently from the carboxylate group. When the carboxylic acid donates its proton, the resulting negative charge on the carboxylate anion is stabilized by this inductive pull.[1] This stabilization makes the deprotonation process more favorable, resulting in a stronger acid and thus a lower pKa₁ value .

-

Fluorine vs. Chlorine : Because fluorine is more electronegative than chlorine, it exerts a stronger inductive effect.[4] Therefore, 3-fluoro-DL-alanine is predicted to be a stronger acid (have a lower pKa₁) than 3-chloro-DL-alanine, which in turn will be more acidic than unsubstituted DL-alanine.[3]

Basicity of the Amino Group (pKa₂)

Conversely, the basicity of the α-amino group (-NH₂) is expected to decrease.

-

Mechanism : The same electron-withdrawing effect that acidifies the carboxyl group also reduces the electron density on the nitrogen atom of the amino group. This makes the lone pair of electrons on the nitrogen less available to accept a proton. A less available lone pair means the amino group is a weaker base.

-

Impact on pKa₂ : The pKa of the conjugate acid of the amine (the α-ammonium group, -NH₃⁺) will be lowered. A lower pKa₂ indicates that the ammonium group is more acidic and will give up its proton more readily, which corresponds to the parent amino group being a weaker base. As with acidity, the effect is expected to be more pronounced with fluorine than with chlorine.

Comparative Data Summary

While precise experimental pKa values for 3-halogenated alanines are not widely cataloged, the expected trends based on established chemical principles are clear.

| Compound | Structure | Pauling Electronegativity of Substituent (X) | Predicted pKa₁ Trend | Predicted pKa₂ Trend |

| DL-Alanine | H- | 2.20 | ~2.35[7] | ~9.87[7] |

| 3-Chloro-DL-Alanine | Cl- | 3.16[2] | < 2.35 | < 9.87 |

| 3-Fluoro-DL-Alanine | F- | 3.98[2] | < pKa₁ of Chloro-Alanine | < pKa₂ of Chloro-Alanine |

Experimental and Computational Characterization

To empirically validate and quantify these electronic effects, researchers can employ a combination of wet-lab experimentation and in-silico modeling.

Potentiometric Titration for pKa Determination

Potentiometric titration is a high-precision technique for determining the pKa values of ionizable groups. The process involves the gradual addition of a titrant (e.g., NaOH) to a solution of the amino acid while monitoring the pH with a calibrated electrode.

-

Preparation :

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[8]

-

Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free.

-

Accurately prepare a solution of the halogenated alanine (e.g., 20 mL of a 10 mM solution) in deionized water. To ensure both pKa values can be determined, initially acidify the solution to ~pH 1.5-2.0 with a small amount of 0.1 M HCl.[8]

-

Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[8]

-

-

Titration :

-

Place the amino acid solution in a jacketed vessel to maintain a constant temperature.

-

Immerse the calibrated pH electrode and a magnetic stir bar.

-

Add the standardized NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration until the pH reaches ~12-12.5.[8]

-

-

Data Analysis :

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The curve will show two equivalence points, corresponding to the titration of the acidified carboxyl group and the ammonium group.

-

The pKa₁ is the pH at the first half-equivalence point (the midpoint of the first buffer region).

-

The pKa₂ is the pH at the second half-equivalence point (the midpoint of the second buffer region).[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed view of the electronic environment around each nucleus (¹H, ¹³C, ¹⁹F). The electron-withdrawing halogen deshields adjacent nuclei, causing their resonance signals to shift to a higher frequency (downfield).

-

¹³C NMR : The carbon atom directly bonded to the halogen (Cβ) will experience the largest downfield shift. The effect will also be observed, to a lesser extent, on the α-carbon (Cα) and the carboxyl carbon (C=O). Comparing the ¹³C spectra of alanine, 3-chloroalanine, and 3-fluoroalanine would reveal a progressive downfield shift of the Cβ and Cα signals, with the shifts for the fluoro derivative being the most significant.

-

¹H NMR : Similarly, the protons on the β-carbon (-CH₂X) and the α-carbon (-CH(NH₂)-) will be shifted downfield compared to unsubstituted alanine.

-

¹⁹F NMR : This technique is highly sensitive and can provide direct information about the fluorine's environment. Furthermore, ¹³C-¹⁹F coupling can provide additional structural confirmation.[10]

Computational Chemistry: Density Functional Theory (DFT)

DFT is a powerful computational method for modeling electronic structure and predicting physicochemical properties.[7] It allows for the visualization of electron density and the calculation of properties that are difficult or time-consuming to measure experimentally.

-

Structure Optimization : Build the 3D structures of DL-alanine, 3-fluoro-DL-alanine, and 3-chloro-DL-alanine. Perform a geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation.[11]

-

Property Calculation :

-

Electrostatic Potential Maps : Calculate and visualize the molecular electrostatic potential (MEP). This will graphically show the electron-poor regions (blue) induced by the halogens.

-

pKa Prediction : Use established theoretical protocols, often involving calculating the Gibbs free energies of the protonated and deprotonated species in a continuum solvent model (like COSMO), to predict pKa values.[11]

-

NMR Shielding Tensors : Calculate the NMR shielding tensors to predict ¹³C and ¹H chemical shifts, which can then be compared to experimental data.

-

Implications for Drug Development

The electronic modifications induced by fluoro and chloro substitutions have profound, practical consequences in drug design.

-

Modulating pKa for Optimal PK/PD : The pKa of ionizable groups is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By substituting a halogen, a chemist can fine-tune the pKa of a nearby acidic or basic center to control the molecule's charge state at physiological pH (7.4). This can enhance membrane permeability (favoring the neutral form) or improve aqueous solubility (favoring the charged form).

-

Enhancing Target Interactions : The electron-poor region created by the halogen can participate in favorable non-covalent interactions, such as halogen bonds, with electron-rich pockets (e.g., containing backbone carbonyls) in a protein target, thereby increasing binding affinity and selectivity.[12][13]

-

Improving Metabolic Stability : Replacing a metabolically labile C-H bond with a stronger C-F bond can block oxidative metabolism by cytochrome P450 enzymes, increasing the drug's half-life.[10]

Conclusion

The substitution of fluorine and chlorine on the aliphatic side chain of DL-alanine provides a clear and instructive example of the inductive effect in action. These electronegative atoms powerfully withdraw electron density, leading to a predictable increase in the acidity of the carboxylic acid group and a decrease in the basicity of the amino group. The magnitude of this effect is directly related to the halogen's electronegativity, making the influence of fluorine more pronounced than that of chlorine. These electronic perturbations can be precisely quantified through potentiometric titration, observed spectroscopically via NMR, and accurately modeled using DFT calculations. For drug development professionals, mastering the application of these electronic effects is not merely an academic exercise; it is a fundamental tool for the rational design of safer, more effective therapeutics.

References

- Structural Effects on Acidity and Basicity. (n.d.). Chemical Bonding and Organic Chemistry.

- Ismail, H., et al. (2026, January 20). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry.

- The Organic Chemistry Tutor. (2023, February 17). Inductive Effect - Acids and Bases [Video]. YouTube.

- Why does Fluorine have a more inductive force than Chlorine? (2021, August 14). Reddit.

- D'Andrea, L. D., et al. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.

- Kurczab, R., et al. (2018). Amino Acid Hot Spots of Halogen Bonding: A Combined Theoretical and Experimental Case Study of the 5-HT7 Receptor. Journal of Medicinal Chemistry, 61(19), 8717–8733.

- Substituent Effects on Acidity. (2021, December 27). Chemistry LibreTexts.

- Measurement of Acidity (pKA). (n.d.). ECETOC.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.

- DFT-Surface. (n.d.). GitHub.

- Kurczab, R., et al. (2018, October 11). Amino Acid Hot Spots of Halogen Bonding: A Combined Theoretical and Experimental Case Study of the 5-HT7 Receptor. PubMed.

- Insights into enzymatic halogenation from computational studies. (n.d.). PubMed Central.

- An Explanation of Substituent Effects. (n.d.). Fundamentals of Organic Chemistry.

- pKa values of amino acids. (n.d.). Star Republic: Guide for Biologists.

- Development of Methods for the Determination of pKa Values. (n.d.). PubMed Central.

- Halogenated ligands and their interactions with amino acids: Implications for structure–activity and structure–toxicity relationships. (n.d.). ResearchGate.

- A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs.

- Determination of Pka and Pi Values of Amino Acids Through Titration. (2020, January 6). Scribd.

- Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022, April 26). ResearchGate.

- pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). (n.d.).

- A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. (2021, June 29). MDPI.

- Halogenated ligands and their interactions with amino acids: implications for structure-activity and structure-toxicity relationships. (2008, September 15). PubMed.

- Computational Tools To Model Halogen Bonds in Medicinal Chemistry. (n.d.). ResearchGate.

- Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022, April 5). ChemRxiv.

- Alanine has pKa values of 2.34 and 9.69. Therefore, alanine exist... (n.d.). Pearson+.

- Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (n.d.). ResearchGate.

- 3-Fluoro-D-alanine. (n.d.). Merck Index.

- Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2023, January 23). MDPI.

- Application of the Halogen Bond in Protein Systems. (2017, May 23). Biochemistry.

Sources

- 1. 3-Chloro-L-alanine-15N ≥98 atom % 15N, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Chloro-L-alanyl-L-alanine | C6H11ClN2O3 | CID 44294043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-CHLORO-L-ALANINE | CAS#:13215-35-5 | Chemsrc [chemsrc.com]

- 4. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chloroalanine - Wikipedia [en.wikipedia.org]

- 6. spectrabase.com [spectrabase.com]

- 7. Star Republic: Guide for Biologists [sciencegateway.org]

- 8. researchgate.net [researchgate.net]

- 9. merckindex.rsc.org [merckindex.rsc.org]

- 10. acdlabs.com [acdlabs.com]

- 11. 3-Fluoroalanine - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. 3-CHLORO-L-ALANINE HYDROCHLORIDE(51887-89-9) 1H NMR spectrum [chemicalbook.com]

- 13. Fragmentation of alpha- and beta-alanine molecules by ions at Bragg-peak energies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to 4-Chloro-3-fluorophenyl-DL-alanine in Peptide Design: Leveraging Halogenation for Enhanced Function

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern peptide engineering and drug discovery, the strategic incorporation of unnatural amino acids (UAAs) is a cornerstone for enhancing the therapeutic potential of peptide-based molecules.[1][2] These non-proteinogenic building blocks offer a vast chemical space to modulate critical properties such as proteolytic stability, conformational rigidity, and binding affinity.[3][4] Among the diverse array of UAAs, halogenated amino acids, particularly substituted phenylalanines, have garnered significant attention for their unique ability to fine-tune electronic and steric interactions.[5][6][7] This technical guide provides an in-depth exploration of 4-Chloro-3-fluorophenyl-DL-alanine, a novel UAA, and its potential applications in peptide design. While direct literature on this specific di-halogenated phenylalanine is emerging, this document synthesizes established principles from related halogenated analogs and solid-phase peptide synthesis (SPPS) to provide a predictive framework for its use.

The Rationale for this compound in Peptide Scaffolds

The introduction of chlorine and fluorine atoms onto the phenyl ring of alanine offers a multifaceted approach to peptide modification. The distinct electronegativity and atomic radii of these halogens can induce significant changes in the local electronic environment and steric profile of the amino acid side chain.[6] This, in turn, can influence:

-

Proteolytic Stability: The presence of bulky and electronegative halogen atoms can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in-vivo half-life.[4]

-

Conformational Control: Halogen atoms can participate in non-covalent interactions, such as halogen bonding, which can influence local peptide conformation and stabilize secondary structures like β-turns or helical motifs.[8] This can be crucial for pre-organizing a peptide into a bioactive conformation.

-

Modulation of Protein-Protein Interactions (PPIs): The altered electronic nature of the aromatic ring can modulate cation-π, π-π, and other non-covalent interactions at the interface of a peptide-protein complex, potentially enhancing binding affinity and selectivity.[9]

-

Probing Binding Pockets: The unique NMR spectral properties of fluorine (¹⁹F) can be exploited as a sensitive probe to study peptide-protein interactions and characterize the binding environment.

Synthesis of Fmoc-4-Chloro-3-fluorophenyl-DL-alanine: A Proposed Pathway

The successful incorporation of any UAA into a peptide via Solid-Phase Peptide Synthesis (SPPS) necessitates its availability as an N-α-Fmoc protected derivative.[3][10] While a definitive published synthesis for Fmoc-4-Chloro-3-fluorophenyl-DL-alanine is not yet widely available, a plausible synthetic route can be extrapolated from established organometallic and amino acid synthesis methodologies.[5][11]

A potential synthetic approach could involve a multi-step process starting from a commercially available halogenated benzene derivative, followed by the introduction of the alanine side chain and subsequent protection of the amino group.

Figure 1: A high-level proposed synthetic workflow for Fmoc-4-Chloro-3-fluorophenyl-DL-alanine.

This proposed pathway is a conceptual framework and would require empirical optimization of reaction conditions and purification strategies. The availability of related compounds like Fmoc-4-chloro-D-phenylalanine and Fmoc-3,4-dichloro-D-phenylalanine from commercial suppliers suggests that such syntheses are feasible.[][13]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-4-Chloro-3-fluorophenyl-DL-alanine into a growing peptide chain would follow standard Fmoc-based SPPS protocols.[10][14] The workflow is a cyclical process of deprotection, coupling, and washing.

Figure 2: The iterative cycle of Fmoc-SPPS for peptide chain elongation.

Detailed Experimental Protocol: A General Framework

The following protocol outlines the manual solid-phase synthesis of a hypothetical peptide containing this compound.

Materials:

-